Nickel hydrogen phosphate

Description

Properties

CAS No. |

14332-34-4 |

|---|---|

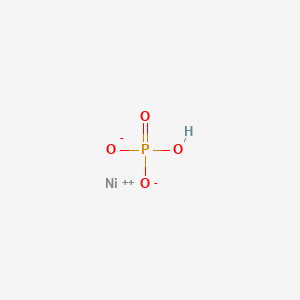

Molecular Formula |

HNiO4P |

Molecular Weight |

154.673 g/mol |

IUPAC Name |

hydrogen phosphate;nickel(2+) |

InChI |

InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |

InChI Key |

OLYKGFYCSAJGKT-UHFFFAOYSA-L |

SMILES |

OP(=O)([O-])[O-].[Ni+2] |

Canonical SMILES |

[H+].[O-]P(=O)([O-])[O-].[Ni+2] |

Other CAS No. |

14332-34-4 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Hydrothermal Synthesis of Nickel Hydrogen Phosphate Nanostructures: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Biomedical Applications of Nickel Hydrogen Phosphate (B84403) Nanostructures

This technical guide provides a comprehensive overview of the hydrothermal synthesis of nickel hydrogen phosphate (NiHPO₄) nanostructures, tailored for an audience of researchers, scientists, and professionals in drug development. The document details the synthesis methodologies, presents key quantitative data, and explores the potential applications and toxicological considerations relevant to the biomedical field.

Introduction

Nickel phosphate-based nanomaterials are gaining increasing attention due to their unique physicochemical properties and potential applications in catalysis, energy storage, and biomedicine. The hydrothermal synthesis route offers a versatile and scalable method for producing well-defined this compound nanostructures with controlled morphology and size. For drug development professionals, understanding the synthesis and properties of these nanomaterials is crucial for exploring their potential as novel drug delivery carriers, imaging agents, or therapeutic platforms. This guide aims to provide the foundational knowledge for harnessing the potential of these materials in a biomedical context.

Quantitative Data on Hydrothermally Synthesized Nickel-Based Nanostructures

The properties of hydrothermally synthesized nickel-based nanostructures are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies on nickel-containing nanoparticles, providing a comparative overview of their characteristics.

Table 1: Synthesis Parameters and Resulting Nanostructure Morphology

| Precursors | Temperature (°C) | Time (h) | pH/Additive | Resulting Morphology | Reference |

| Nickel Chloride Hexahydrate, Borane-Ammonia | 80 - 140 | 12 | NaCl, KCl | Spherical Nanoparticles | [1][2] |

| Nickel Chloride, Red Phosphorus | 200 | 10 | KOH (Alkaline) | Nanoparticles (10-40 nm) | [3] |

| Ni(NO₃)₂·6H₂O, NH₄H₂PO₄, Urea (B33335) | 160 | 12 | - | Nanorods | |

| Nickel Acetate, Sodium Hypophosphite | 180 | 24 | - | Hollow Spheres | |

| Nickel Sulfate, Hydrazine | Not specified | - | - | Nanothorn Particles | [4] |

Table 2: Physicochemical and Toxicological Properties of Nickel-Based Nanoparticles

| Nanomaterial | Size (nm) | Surface Charge (mV) | IC₅₀ (µg/mL) in A549 cells | Cellular Uptake Mechanism | Reference |

| Nickel Nanoparticles (Ni NPs) | 28 | - | >25 (24h) | Macropinocytosis, Clathrin-mediated endocytosis | [5][6] |

| Nickel Oxide Nanoparticles (NiO NPs) | 20-40 | - | ~50 (in HepG2 cells) | Not specified | [7] |

| Functionalized Ni NPs | <100 | Positive | High concentration dependent | Enhanced permeability due to positive charge | [8] |

| Nickel Phosphide (B1233454) (Ni₂P) | 10 - 40 | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of nanomaterials. Below are representative hydrothermal synthesis procedures for nickel-based nanostructures.

Protocol for Hydrothermal Synthesis of this compound Nanorods

This protocol describes a typical procedure for the synthesis of NiHPO₄ nanorods.

Materials:

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Urea (CO(NH₂)₂)

-

Deionized water

Procedure:

-

In a typical synthesis, dissolve 1 mmol of Ni(NO₃)₂·6H₂O and 1 mmol of NH₄H₂PO₄ in 40 mL of deionized water with magnetic stirring.

-

Add 5 mmol of urea to the solution and continue stirring for 30 minutes to form a homogeneous solution.

-

Transfer the resulting solution into a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at 160 °C for 12 hours in an electric oven.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it with deionized water and ethanol several times to remove any impurities.

-

Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol for Hydrothermal Synthesis of Nickel Phosphide Nanoparticles[3]

This protocol details the synthesis of nickel phosphide nanoparticles using red phosphorus.

Materials:

-

Nickel(II) chloride (NiCl₂)

-

Red phosphorus (P)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

Procedure:

-

Dissolve NiCl₂ and red phosphorus in deionized water in a specific molar ratio (e.g., 2:1 for Ni₂P).[3]

-

Adjust the pH of the solution to an alkaline range using a KOH solution. An alkaline environment is crucial for the formation of nanoparticles.[3]

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 200 °C and maintain this temperature for 10 hours.[3]

-

After cooling to room temperature, the resulting black precipitate is collected.

-

Wash the product with deionized water and ethanol to remove unreacted precursors and byproducts.

-

Dry the nickel phosphide nanoparticles under vacuum.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate experimental workflows and potential biological interactions.

Experimental Workflow

Cellular Uptake and Potential Toxicological Pathways

The following diagram illustrates the potential pathways of cellular uptake for nickel-based nanoparticles and the subsequent induction of cellular stress, which are critical considerations for drug delivery applications.

Characterization of this compound Nanostructures

A thorough characterization is imperative to understand the physicochemical properties of the synthesized nanostructures. Key techniques include:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanostructures.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the sample.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical for drug loading and release applications.

Potential Applications in Drug Development

While research on the direct application of hydrothermally synthesized NiHPO₄ nanostructures in drug delivery is still emerging, the unique properties of nickel-based nanoparticles suggest several promising avenues:

-

Drug Carriers: The porous nature and high surface area of some nanostructures could allow for the loading and controlled release of therapeutic agents.[9] Surface functionalization with targeting ligands could enable site-specific drug delivery.[9]

-

Magnetic Targeting: Nickel's magnetic properties can be exploited for targeted delivery to a specific site in the body using an external magnetic field.[9]

-

Theranostics: These nanoparticles could potentially be engineered for both therapeutic and diagnostic purposes, for instance, by combining drug delivery with magnetic resonance imaging (MRI).[9]

-

Bone Tissue Engineering: Phosphate-based materials are known for their biocompatibility and role in bone formation. Nickel-doped calcium phosphate materials have been explored for bone tissue engineering applications.[10][11][12]

Toxicological Considerations and Biocompatibility

A critical aspect for the clinical translation of any nanomaterial is its biocompatibility and toxicological profile. For nickel-based nanoparticles, the following points are of significant concern:

-

Cytotoxicity and Genotoxicity: Studies on nickel and nickel oxide nanoparticles have shown dose-dependent cytotoxicity and genotoxicity.[7][13] The primary mechanism is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[6][14][15]

-

Cellular Uptake: The internalization of nickel-containing nanoparticles by cells is a key factor in their biological effects. Mechanisms such as macropinocytosis and clathrin-mediated endocytosis have been identified.[5] The physicochemical properties of the nanoparticles, including size, shape, and surface charge, significantly influence their uptake.[16][17][18]

-

Nickel Ion Leaching: The release of Ni²⁺ ions from the nanoparticles is a major concern, as nickel ions are known to be toxic and carcinogenic.[19][20] The stability of the this compound nanostructure in a physiological environment needs to be thoroughly investigated.

-

Biocompatibility Enhancement: Surface modification with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve the in vivo stability and reduce the toxicity of nanoparticles.

Conclusion and Future Perspectives

The hydrothermal synthesis of this compound nanostructures presents a promising platform for the development of novel materials with potential applications in the biomedical field, particularly in drug delivery and tissue engineering. The ability to control the size, shape, and composition of these nanostructures through this synthesis method is a significant advantage. However, the successful translation of these materials into clinical practice is contingent on a thorough understanding and mitigation of their potential toxicity.

Future research should focus on:

-

Detailed in vitro and in vivo studies to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of hydrothermally synthesized NiHPO₄ nanostructures.

-

Development of surface modification strategies to enhance biocompatibility, improve drug loading capacity, and achieve targeted delivery.

-

Investigation of the specific signaling pathways activated by these nanostructures to gain a deeper understanding of their biological effects at the molecular level.

By addressing these key areas, the scientific community can unlock the full potential of this compound nanostructures for innovative applications in medicine and drug development.

References

- 1. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the mechanisms of nickel compound uptake: A review of particulate and nano-nickel endocytosis and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxic response of nickel nanoparticles in human lung epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nickel-based nanomaterials: a comprehensive analysis of risk assessment, toxicity mechanisms, and future strategies for health risk prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro cellular uptake and cytotoxic effect of functionalized nickel nanoparticles on leukemia cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]

- 10. repositorio.comillas.edu [repositorio.comillas.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. In vitro and in vivo evaluation of the toxicities induced by metallic nickel nano and fine particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nickel: Human Health and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advance on toxicity of metal nickel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. wilhelm-lab.com [wilhelm-lab.com]

- 19. The pulmonary effects of nickel-containing nanoparticles: Cytotoxicity, genotoxicity, carcinogenicity, and their underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Testing In Vitro Bioavailability of Nickel in Metal Nanoparticles | RTI [rti.org]

A Comprehensive Technical Guide to the Solvothermal Synthesis of Nickel Cobalt Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solvothermal synthesis of nickel cobalt hydrogen phosphate (B84403) (NiCoHPO₄), a promising material for various applications, including energy storage and electrocatalysis. This document details the experimental protocols, presents key quantitative data from various studies, and outlines the typical workflow for the synthesis and characterization of this material. The information is intended to serve as a valuable resource for researchers and scientists engaged in the development of advanced materials.

Introduction

Nickel cobalt hydrogen phosphate (NiCoHPO₄) has emerged as a material of significant interest due to its unique physicochemical properties and potential applications in diverse fields. Its high electrochemical activity, tunable morphology, and synergistic effects between nickel and cobalt ions make it a compelling candidate for use in supercapacitors, batteries, and as a catalyst for water splitting. The solvothermal synthesis method offers a versatile and effective route to produce NiCoHPO₄ with controlled crystallinity, morphology, and particle size. This method involves a chemical reaction in a sealed vessel using a solvent at a temperature above its boiling point, which allows for the formation of crystalline materials directly from solution.

This guide will provide a detailed experimental protocol for the one-step solvothermal synthesis of NiCoHPO₄, summarize the impact of various synthesis parameters on the material's properties in tabular format, and present a visual workflow of the synthesis and characterization process.

Experimental Protocols

The following section details a generalized yet comprehensive protocol for the solvothermal synthesis of nickel cobalt hydrogen phosphate, compiled from multiple reputable sources. This protocol is intended to be a foundational method that researchers can adapt and optimize for their specific needs.

Materials and Reagents

-

Nickel Precursor: Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Cobalt Precursor: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Phosphate Source: Phosphoric acid (H₃PO₄, 85 wt%)

-

Solvents: A mixture of deionized (DI) water, ethanol (B145695), and glycerol (B35011) is commonly used. 2-propanol has also been reported as a solvent.[1]

-

Substrate (for direct growth): Nickel foam (NF), pre-treated by sonication in HCl, DI water, and ethanol.

Synthesis Procedure

A typical one-step solvothermal synthesis process is as follows:

-

Precursor Solution Preparation:

-

Dissolve equimolar amounts of Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O in a chosen solvent or solvent mixture. For instance, dissolve 0.5 mmol of each precursor in 40 mL of 2-propanol.[1]

-

In a separate beaker, prepare the phosphate source solution. The molar ratio of metal precursors to the phosphate source is a critical parameter to control.

-

Add the phosphate source solution to the metal precursor solution under constant stirring.

-

-

Solvothermal Reaction:

-

Transfer the resulting homogeneous solution into a Teflon-lined stainless-steel autoclave.

-

If growing the material directly on a substrate, place the pre-treated nickel foam into the autoclave, ensuring it is submerged in the solution.

-

Seal the autoclave and heat it in an oven to the desired reaction temperature, typically ranging from 120°C to 180°C.

-

Maintain the temperature for a specific duration, generally between 6 to 24 hours. A common condition is 120°C for 8 hours.[1]

-

-

Product Collection and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60-80°C for several hours.

-

Data Presentation

The following tables summarize key quantitative data from various studies on nickel cobalt hydrogen phosphate and related materials, highlighting the influence of synthesis parameters on their physical and electrochemical properties.

Table 1: Influence of Synthesis Parameters on Electrochemical Performance

| Precursor Ratio (Ni:Co) | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (%) | Reference |

| 1:1 | Solvothermal | 2 M KOH | 641 | 0.5 | - | [1] |

| 1:1 | Chemical Bath Deposition | - | 1116 | 0.5 | - | [2] |

| - | Hydrothermal | 1 M KOH | 411.2 | 1 | 97.6 after 10,000 cycles | [3] |

| - | Solvothermal (NiCo₂O₄) | 2 M KOH | 627 | 1 | 94 after 500 cycles | [4] |

Table 2: Physical and Electrochemical Properties of Fe-Doped Nickel Cobalt Phosphate

| Dopant Concentration (Fe atom%) | BET Surface Area (m²/g) | Mesopore Size (nm) | OER Overpotential (mV @ 10 mA/cm²) | HER Overpotential (mV @ 10 mA/cm²) | Reference |

| 1.05 | 57.0 | 3.7 | 234 | 104 | [5][6] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis and subsequent characterization of nickel cobalt hydrogen phosphate.

Conclusion

The solvothermal synthesis method is a robust and highly adaptable technique for producing nickel cobalt hydrogen phosphate with desirable characteristics for various advanced applications. By carefully controlling experimental parameters such as precursor concentrations, solvent composition, reaction temperature, and time, the morphology, crystallinity, and, consequently, the electrochemical performance of the resulting material can be finely tuned. This guide provides a foundational understanding and a practical starting point for researchers entering this exciting field of materials science. The presented data underscores the potential of NiCoHPO₄, while the detailed protocol and workflow diagram offer a clear roadmap for its synthesis and characterization.

References

- 1. uomphysics.net [uomphysics.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study on solvothermal synthesis of nickel cobaltite and its electrochemical properties [ysjskxygc.xml-journal.net]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Deposition of Amorphous Nickel Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Amorphous nickel hydrogen phosphate (B84403) (a-NiHPO) is emerging as a material of significant interest across various scientific and technological domains, including energy storage and catalysis. Its disordered atomic structure, high surface area, and unique electrochemical properties make it a compelling candidate for applications such as supercapacitors and electrocatalysts for the hydrogen evolution reaction (HER). This technical guide provides a comprehensive overview of the electrochemical deposition of a-NiHPO, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying processes.

Introduction to Amorphous Nickel Hydrogen Phosphate

Nickel phosphates, in their various forms, have been explored for their electrochemical activity. The amorphous phase, in particular, offers distinct advantages over its crystalline counterparts. The lack of long-range atomic order in amorphous materials can lead to a higher density of active sites, isotropic properties, and improved tolerance to volumetric changes during electrochemical cycling. This makes amorphous this compound a robust material for applications demanding high performance and stability.

Recent studies have highlighted the potential of amorphous nickel phosphate as a high-performance electrode material for supercapacitors, demonstrating superior specific capacitance and excellent cycling stability[1]. Furthermore, its application as an electrocatalyst for the hydrogen evolution reaction is gaining traction, with research focusing on enhancing its efficiency in alkaline, neutral, and acidic media[2][3].

Electrochemical Deposition: A Versatile Synthesis Method

Electrochemical deposition is a powerful technique for synthesizing thin films and coatings of various materials, including amorphous this compound. This method offers precise control over film thickness, morphology, and composition by manipulating parameters such as electrolyte composition, pH, temperature, and the applied potential or current.

The general principle involves the reduction of precursor ions onto a conductive substrate from an electrolyte bath. For the deposition of nickel phosphate, the bath typically contains a source of nickel ions (e.g., nickel chloride or nickel sulfate) and a source of phosphate ions (e.g., phosphorous acid or sodium hypophosphite). The co-deposition of nickel and phosphorus is an induced process, as phosphorus cannot be electrodeposited on its own from aqueous solutions due to its high cathodic reduction potential[4].

The electrodeposition of nickel-phosphorus alloys generally follows a mechanism where the reduction of nickel ions facilitates the concurrent reduction of the phosphorus-containing species. In the context of the hydrogen evolution reaction, the Volmer-Heyrovsky mechanism is often cited, which involves the adsorption of water molecules followed by the cleavage of the O-H bond to form adsorbed hydrogen species[2].

Experimental Protocols for Electrochemical Deposition

Detailed and reproducible experimental protocols are crucial for the successful synthesis of amorphous this compound with desired properties. Below are representative protocols derived from the literature.

The choice and preparation of the substrate are critical for achieving good adhesion and uniformity of the deposited film. Common substrates include nickel foam, titanium plates, and fluorine-doped tin oxide (FTO) coated glass.

A typical substrate cleaning procedure involves sequential ultrasonication in:

-

Isopropanol

-

3.0 M Hydrochloric Acid

-

Distilled Water[2]

For enhanced adhesion, a surface treatment such as N2 plasma treatment can be employed[2].

The composition of the deposition bath is a key factor in determining the stoichiometry and properties of the resulting film. The concentrations of nickel and phosphorus precursors can be varied to control the Ni:P ratio in the deposit.

Table 1: Representative Electrolyte Compositions for Nickel Phosphorus Deposition

| Nickel Source | Phosphorus Source | Supporting Electrolyte / Additives | Reference |

| NiCl₂·6H₂O (0.05 M) | CS(NH₂)₂ (0.10 M) | NH₄F (0.15 M) | [5] |

| Ni(OCOCH₃)₂·4H₂O | H₃PO₃, H₃PO₄ | N-CH₃NHCHO | [4] |

| NiCl₂·6H₂O (6.25-37.5 mM) | NaH₂PO₂ (0.25 M) | - | [2] |

| NiSO₄·6H₂O (180 g/L) | H₃PO₃ (20 g/L), H₃PO₄ (30 g/L) | NiCl₂·6H₂O (24 g/L) | [6] |

| NiCl₂·6H₂O (0.1 M) | - | H₃BO₃ (0.1 M) | [7] |

Electrochemical deposition can be carried out under potentiostatic (constant potential), galvanostatic (constant current), or pulsed potential/current conditions. Each mode offers different advantages in controlling the film's morphology and properties.

Table 2: Electrochemical Deposition Parameters for Nickel Phosphorus Films

| Deposition Mode | Potential / Current Density | Temperature | Duration | Reference |

| Two-step Galvanostatic | 0.50 mA·cm⁻² then 10 mA·cm⁻² | Room Temperature | 90 min then 75 min | [5] |

| Pulse-Reverse | -0.68 V (vs. SCE) deposition | - | Varied duty cycles | [4] |

| Potentiodynamic | -250 mA | Room Temperature | 15 min | [3] |

| Galvanostatic | 20 mA·cm⁻² | 50 °C | 90 min | [6] |

| Chronoamperometry | -1.0 V | 30 °C | Deposition charge of -0.25 C | [7] |

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the electrochemical deposition of amorphous this compound.

Caption: A generalized workflow for the synthesis and characterization of amorphous this compound.

Characterization of Amorphous this compound

A suite of analytical techniques is employed to confirm the amorphous nature, composition, morphology, and electrochemical performance of the deposited films.

-

X-ray Diffraction (XRD): The absence of sharp diffraction peaks and the presence of a broad hump are characteristic of an amorphous structure[1][7].

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the surface morphology and internal structure of the deposited films. Amorphous materials typically exhibit a granular or featureless morphology[2][7].

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of nickel, phosphorus, and oxygen in the film, confirming the presence of phosphate groups[7].

-

Electrochemical Measurements: Cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are used to evaluate the material's performance in applications like supercapacitors and HER.

Quantitative Performance Data

The performance of amorphous this compound is highly dependent on the synthesis conditions. The following tables summarize key quantitative data from various studies.

Table 3: Supercapacitor Performance of Amorphous Nickel Phosphate

| Material | Specific Capacitance / Capacity | Current Density | Cycling Stability | Energy Density | Power Density | Reference |

| Amorphous, hydrous nickel phosphate | 1700 F·g⁻¹ (814 C·g⁻¹) | 0.5 mA·cm⁻² | 96.55% over 5000 cycles | - | - | [1] |

| Amorphous NiHPO₄·3H₂O | 2191 F·g⁻¹ | 0.5 A·g⁻¹ | 101% over 500 cycles | 112 Wh·kg⁻¹ | 501 W·kg⁻¹ | [1] |

| Ni₃(PO₄)₂ (amorphous, N300) | 620 C·g⁻¹ | 0.4 A·g⁻¹ | 88.5% over 3000 cycles | 76 Wh·kg⁻¹ | 599 W·kg⁻¹ | [8] |

Table 4: Hydrogen Evolution Reaction (HER) Performance of Amorphous Nickel Phosphorus

| Catalyst | Overpotential @ 10 mA·cm⁻² | Tafel Slope | Electrolyte | Reference |

| 3-Ni-P/NF | - | 71 mV·dec⁻¹ | - | [2] |

| Ni₆₉P₃₁ | -317 mV | 97 mV·dec⁻¹ | - | [4] |

| NiCoP/CC | 74 mV | 89.5 mV·dec⁻¹ | 1.0 M KOH | [9] |

| p-NiPO/Ti | 128 mV | - | 1.0 M KOH | [7] |

Signaling Pathways and Logical Relationships

The performance of amorphous this compound is intricately linked to its material properties, which are in turn governed by the synthesis parameters.

Caption: Relationship between synthesis parameters, material properties, and electrochemical performance.

Conclusion

The electrochemical deposition of amorphous this compound offers a versatile and controllable route to high-performance materials for energy storage and conversion. By carefully tuning the deposition parameters, it is possible to tailor the material's properties to meet the demands of specific applications. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore and optimize this promising material. Further research into the nuances of the deposition process and the structure-property-performance relationships will undoubtedly unlock even greater potential for amorphous this compound in various technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. cdmf.org.br [cdmf.org.br]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Electrocatalytic Properties of Pulse-Reverse Electrodeposited Nickel Phosphide for Hydrogen Evolution Reaction [frontiersin.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Ultrahigh capacitance of amorphous nickel phosphate for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemical Bath Deposition of Nickel Hydrogen Phosphate Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical bath deposition (CBD) technique for the synthesis of nickel hydrogen phosphate (B84403) (NiHPO₄) thin films. This document consolidates experimental protocols, quantitative data, and reaction mechanisms derived from scientific literature to offer a comprehensive resource for researchers and professionals working in materials science and related fields.

Introduction to Chemical Bath Deposition

Chemical bath deposition is a versatile and cost-effective solution-based method for depositing thin films of various materials onto a substrate.[1][2][3] The process involves the controlled precipitation of a desired compound from a supersaturated aqueous solution.[4] Key advantages of CBD include its simplicity, low deposition temperatures (typically below 100°C), scalability for large-area deposition, and minimal equipment requirements.[1][2] The properties of the deposited thin films, such as thickness, morphology, and crystallinity, can be tailored by carefully controlling deposition parameters like precursor concentration, pH, temperature, and deposition time.[5]

Experimental Protocol for Nickel Hydrogen Phosphate Thin Film Deposition

The following is a synthesized experimental protocol for the deposition of this compound thin films via the CBD method, based on established procedures for nickel phosphate and similar compounds.

Materials and Reagents

-

Nickel Source: Nickel (II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel (II) chloride hexahydrate (NiCl₂·6H₂O)

-

Phosphate Source: Sodium dihydrogen phosphate (NaH₂PO₄) or phosphoric acid (H₃PO₄)

-

Complexing Agent (Optional): Triethanolamine (TEA) or ammonia (B1221849) (NH₃) to control the release of Ni²⁺ ions.

-

pH Adjuster: Ammonia (NH₃) or sodium hydroxide (B78521) (NaOH)

-

Substrate: Glass slides, fluorine-doped tin oxide (FTO) coated glass, or stainless steel.

-

Solvent: Deionized (DI) water

Substrate Preparation

-

Thoroughly clean the substrates by sonicating them in a sequence of detergent, deionized water, and ethanol, each for 15-20 minutes.

-

Dry the substrates in an oven or with a stream of nitrogen gas before use. A clean substrate surface is crucial for good film adhesion and uniformity.

Deposition Procedure

-

Prepare an aqueous solution of the nickel salt (e.g., 0.1 M NiSO₄).

-

In a separate beaker, prepare an aqueous solution of the phosphate source (e.g., 0.1 M NaH₂PO₄).

-

In the main reaction beaker, add the nickel salt solution and the optional complexing agent.

-

Slowly add the phosphate source solution to the nickel salt solution under constant stirring.

-

Adjust the pH of the resulting solution to the desired value (typically in the range of 4-6 for this compound) using the pH adjuster.

-

Heat the chemical bath to the desired deposition temperature (e.g., 60-80°C) using a water bath or a hot plate with a magnetic stirrer.

-

Immerse the cleaned substrates vertically into the solution.

-

Maintain the deposition for a specific duration (e.g., 30-120 minutes), depending on the desired film thickness.

-

After deposition, remove the substrates from the bath, rinse them thoroughly with deionized water to remove any loosely adhered particles, and dry them in air or in an oven at a low temperature (e.g., 100°C).

Quantitative Data on Nickel Phosphate Thin Films

The following tables summarize key quantitative data reported for nickel phosphate thin films synthesized by solution-based methods. It is important to note that the specific properties can vary significantly depending on the exact deposition parameters.

| Parameter | Value | Deposition Method | Reference |

| Optical Band Gap | 1.58 - 2.2 eV | Co-precipitation | [6] |

| Specific Capacitance | 624.38 - 1017.2 F/g | Co-precipitation | [6] |

| Energy Density | 239.49 Wh/kg | Co-precipitation | [6] |

| Power Density | 2.52 W/kg | Co-precipitation | [6] |

Table 1: Electrochemical and Optical Properties of Nickel Phosphate Nanoparticles.

| Parameter | Condition | Observation | Reference |

| pH | Increasing pH | Can lead to changes in film morphology from smooth to rougher surfaces. | [7] |

| Temperature | Increasing Temperature | Can promote the crystallization of the deposited film and the formation of phases like Ni₃P upon annealing. | [8][9] |

| Precursor Concentration | Increasing Concentration | Generally leads to an increase in film thickness. | [4] |

Table 2: Influence of Deposition Parameters on Film Properties.

Visualizing the Process: Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the chemical bath deposition of this compound thin films.

Caption: Experimental workflow for NiHPO₄ thin film deposition.

Proposed Reaction Mechanism

The deposition of this compound thin films via CBD is believed to occur through an ion-by-ion mechanism. The following diagram outlines the proposed chemical pathway.

Caption: Proposed ion-by-ion reaction mechanism for NiHPO₄ deposition.

Conclusion

The chemical bath deposition method presents a promising route for the synthesis of this compound thin films with tunable properties. By carefully controlling the experimental parameters such as precursor concentrations, pH, and temperature, it is possible to fabricate films with desired characteristics for a variety of applications, including energy storage and catalysis. This guide provides a foundational protocol and a summary of key data to aid researchers in the successful deposition and characterization of these films. Further optimization and in-depth characterization will be crucial for unlocking the full potential of this material system.

References

- 1. Chemical bath deposition - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Thin films and chemical bath deposition technique | PPTX [slideshare.net]

- 6. Synthesis and characterization of Co-precipitated nickel phosphate [Ni3(PO4)2] nanoparticles prepared at varying precursor concentrations | CoLab [colab.ws]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Crystal Structure of Nickel Hydrogen Phosphate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of nickel hydrogen phosphate (B84403) hydrates. It includes detailed crystallographic data, experimental protocols for synthesis and characterization, and visualizations of experimental workflows and structural relationships. This document is intended to serve as a core reference for researchers and professionals working with these compounds.

Introduction

Nickel phosphate hydrates are a class of inorganic compounds that have garnered significant interest due to their diverse structural chemistry and potential applications in catalysis, energy storage, and materials science. The presence of water molecules and hydrogen phosphate groups within the crystal lattice leads to a rich variety of structures with distinct physical and chemical properties. Understanding the precise atomic arrangement, bonding, and thermal behavior of these hydrates is crucial for their targeted synthesis and application. This guide focuses on the detailed crystal structure analysis of several key nickel hydrogen phosphate hydrates, providing the fundamental data and methodologies required for their study.

Crystallographic Data of Selected this compound Hydrates

The following tables summarize the key crystallographic data for several well-characterized this compound hydrates. This data is essential for phase identification, quality control, and theoretical modeling.

Table 1: Crystallographic Data for Ammonium (B1175870) Nickel Phosphate Monohydrate (NH₄NiPO₄·H₂O)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmnm (No. 59) |

| a (Å) | 5.566(1) |

| b (Å) | 8.760(2) |

| c (Å) | 4.742(1) |

| Volume (ų) | 231.22(6) |

| Z | 2 |

| Calculated Density (g/cm³) | 2.725 |

| Experimental Density (g/cm³) | 2.70 |

Table 2: Crystallographic Data for Nickel Phosphate Octahydrate (Ni₃(PO₄)₂·8H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 9.947(2) |

| b (Å) | 13.217(3) |

| c (Å) | 4.636(1) |

| β (°) | 104.80(3) |

| Volume (ų) | 589.3(2) |

| Z | 2 |

Table 3: Crystallographic Data for Other Nickel Phosphate Hydrates and Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (C₂H₁₀N₂)--INVALID-LINK--₂ | Monoclinic | P2₁/c | 6.226(1) | 16.241(2) | 14.778(2) | 91.28(1) |

| (NH₄)₆Na₄[Ni₄(H₂O)₂(AsW₉O₃₄)₂]·20H₂O | Monoclinic | P2₁/n | 11.849(2) | 16.718(3) | 21.243(4) | 100.48(3) |

| NH₄NiPO₄·6H₂O | Orthorhombic | - | - | - | - | - |

Note: Detailed unit cell parameters for NH₄NiPO₄·6H₂O were not consistently available in the searched literature.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound hydrates, as cited in the literature.

Synthesis Protocols

This method yields crystalline NH₄NiPO₄·H₂O.

Materials:

-

Basic nickel carbonate (NiCO₃·2Ni(OH)₂·xH₂O)

-

Ammonium hydrogen phosphate ((NH₄)₂HPO₄) solution (0.1 M)

-

Deionized water

-

Acetone

Procedure:

-

Place 4.5 g of basic nickel carbonate and 15 mL of 0.1 M ammonium hydrogen phosphate solution into a sealed Teflon-lined reactor.

-

Heat the reactor at 120 °C for 18 hours.

-

After cooling to room temperature, filter the precipitate.

-

Wash the precipitate with double-distilled water and then with acetone.

-

Dry the final product at 110 °C.

This protocol produces a two-dimensional, 8-ring network structure of Ni₃(PO₄)₂·8H₂O.[1]

Materials:

-

Nickel source (e.g., Nickel Chloride, NiCl₂·6H₂O)

-

Phosphate source (e.g., Sodium Phosphate, Na₃PO₄)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of the nickel and phosphate sources.

-

Mix the solutions in a stoichiometric ratio in a Teflon-lined autoclave.

-

Heat the autoclave to a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Filter the resulting precipitate, wash with deionized water, and dry at a moderate temperature.

This room-temperature method is a straightforward approach to synthesizing NH₄NiPO₄·6H₂O.

Materials:

-

Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

-

Ammonium phosphate tribasic trihydrate ((NH₄)₃PO₄·3H₂O)

Procedure:

-

Mix stoichiometric amounts of NiSO₄·6H₂O and (NH₄)₃PO₄·3H₂O powders.

-

Grind the mixture thoroughly in an agate mortar at room temperature.

-

The reaction proceeds in the solid state, yielding the desired product.

Characterization Methods

XRD is the primary technique for identifying the crystal phase and determining the lattice parameters of the synthesized materials.

Typical Experimental Setup:

-

Instrument: Siemens D-5000 diffractometer (or equivalent)

-

Radiation: CuKα₁ (λ = 1.5406 Å), selected by a diffracted beam curved-crystal quartz monochromator.

-

Operating Conditions: 40 kV and 30 mA.

-

Scan Range (2θ): 2° to 70°.

-

Step Size: 0.02°.

-

Counting Time: 5 seconds per step.

-

Standard: A standard silicon specimen is used to check the diffractometer alignment.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathways of the hydrated compounds.

Key Findings from Thermal Analysis:

-

Ni₃(PO₄)₂·8H₂O: The dehydration of this compound occurs in a single step over the temperature range of 120–250 °C. The final decomposition product at 800 °C is anhydrous Ni₃(PO₄)₂.

-

NH₄NiPO₄·6H₂O: The thermal decomposition of this hydrate (B1144303) proceeds in three steps:

-

Dehydration of five water molecules.

-

Deamination and dehydration of the remaining water molecule.

-

Intramolecular dehydration of the protonated phosphate groups and subsequent crystallization of Ni₂P₂O₇.

-

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and characterization of this compound hydrates and the thermal decomposition pathway of NH₄NiPO₄·6H₂O.

Caption: Experimental workflow for synthesis and analysis.

Caption: Thermal decomposition pathway of NH₄NiPO₄·6H₂O.

Conclusion

This technical guide has summarized the key structural and experimental data for several this compound hydrates. The provided tables of crystallographic data serve as a quick reference for material identification and characterization. The detailed experimental protocols offer practical guidance for the synthesis of these compounds. Furthermore, the workflow and relationship diagrams provide a clear visual representation of the experimental processes and chemical transformations involved. It is anticipated that this compilation of data will be a valuable resource for researchers and professionals in the fields of materials chemistry, inorganic synthesis, and drug development, facilitating further exploration and application of these versatile compounds.

References

Phase transformation of nickel hydroxide to nickel phosphate

An In-depth Technical Guide on the Phase Transformation of Nickel Hydroxide (B78521) to Nickel Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformation of nickel hydroxide [Ni(OH)₂] to nickel phosphate [Ni₃(PO₄)₂]. This transformation is of growing interest due to the distinct physicochemical properties of nickel phosphates, which are advantageous in various applications, including catalysis, energy storage, and potentially as biocompatible materials for drug delivery platforms. This document details the underlying chemical principles, experimental protocols for synthesis and transformation, and key characterization techniques.

Introduction to Nickel Hydroxide and Nickel Phosphate

Nickel hydroxide is a well-established material, primarily used in the positive electrodes of nickel-cadmium and nickel-metal hydride batteries. It exists in two main polymorphs: the thermodynamically stable β-Ni(OH)₂ and the layered α-Ni(OH)₂. The α-phase is often preferred as a precursor for transformations due to its layered structure, which facilitates ion exchange.

Nickel phosphate, on the other hand, is a versatile material with applications in catalysis, as a pigment, and in supercapacitors. Its potential in the biomedical field is an emerging area of research. The conversion of nickel hydroxide to nickel phosphate allows for the morphological features of the hydroxide precursor to be potentially retained, offering a route to structured phosphate materials.

The Transformation Mechanism: Anion Exchange

The primary mechanism governing the transformation of nickel hydroxide to nickel phosphate is anion exchange. This process is thermodynamically driven by the high affinity of phosphate ions for nickel cations, leading to the displacement of hydroxide ions from the nickel hydroxide lattice.

The overall chemical reaction can be represented as:

3 Ni(OH)₂(s) + 2 PO₄³⁻(aq) → Ni₃(PO₄)₂(s) + 6 OH⁻(aq)

This reaction is influenced by several factors, including the pH of the solution, the concentration of the phosphate source, temperature, and reaction time. In acidic conditions, the reaction is driven forward by the neutralization of the released hydroxide ions.

Logical Diagram of the Anion Exchange Mechanism

Caption: Anion exchange at the nickel hydroxide surface.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the nickel hydroxide precursor and its subsequent transformation into nickel phosphate.

Synthesis of α-Nickel Hydroxide Precursor

A common method for synthesizing α-Ni(OH)₂ is through chemical precipitation.

Materials:

-

Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.5 M solution of Ni(NO₃)₂·6H₂O in deionized water.

-

Prepare a 1.0 M solution of NaOH in deionized water.

-

Slowly add the NaOH solution dropwise to the nickel nitrate solution under vigorous stirring at room temperature.

-

Continue adding the NaOH solution until the pH of the mixture reaches 9-10. A pale green precipitate of nickel hydroxide will form.

-

Age the precipitate in the mother liquor for 2-4 hours with continuous stirring.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions.

-

Dry the resulting α-Ni(OH)₂ powder in a vacuum oven at 60°C for 12 hours.

Phase Transformation to Nickel Phosphate

This protocol describes a proposed method for the conversion of the synthesized α-Ni(OH)₂ to Ni₃(PO₄)₂ via a low-temperature phosphatization process.

Materials:

-

Synthesized α-Ni(OH)₂ powder

-

Phosphoric acid (H₃PO₄) or Sodium phosphate (Na₃PO₄)

-

Deionized water

Procedure:

-

Disperse a known amount of the α-Ni(OH)₂ powder (e.g., 1 gram) in deionized water (e.g., 100 mL) to form a suspension.

-

Prepare a phosphate solution (e.g., 0.5 M) using either H₃PO₄ or Na₃PO₄. If using H₃PO₄, the pH will be acidic. If using Na₃PO₄, the pH will be alkaline. The choice of phosphate source will influence the reaction kinetics and potentially the final product's properties.

-

Slowly add the phosphate solution to the nickel hydroxide suspension under constant stirring. A molar ratio of Ni:PO₄ of 3:2 should be targeted.

-

Heat the mixture to a desired temperature (e.g., 80-120°C) and maintain it for a set duration (e.g., 6-24 hours) with continuous stirring.

-

After the reaction, allow the mixture to cool to room temperature.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product thoroughly with deionized water to remove any unreacted precursors and byproducts.

-

Dry the final nickel phosphate powder in a vacuum oven at 80°C for 12 hours.

Experimental Workflow Diagram

Caption: Workflow for synthesis and transformation.

Data Presentation: Reaction Parameters and Expected Outcomes

The efficiency of the transformation and the properties of the resulting nickel phosphate are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected influence on the final product.

| Parameter | Range/Options | Expected Influence on Transformation | Resulting Ni₃(PO₄)₂ Properties |

| Phosphate Source | H₃PO₄, NaH₂PO₄, Na₂HPO₄, Na₃PO₄ | H₃PO₄ provides an acidic medium, accelerating the dissolution of Ni(OH)₂ and the reaction rate. Na₃PO₄ provides an alkaline medium, leading to a slower, more controlled transformation. | Morphology and crystallinity can be affected. Acidic routes may lead to more amorphous structures. |

| pH | 3 - 11 | Lower pH generally increases the reaction rate. At very low pH, Ni₃(PO₄)₂ may redissolve. Higher pH slows the reaction but may favor more crystalline products. | Particle size and surface area are pH-dependent. |

| Temperature (°C) | 60 - 180 | Higher temperatures increase the reaction rate and improve the crystallinity of the product. | Increased crystallinity and potentially larger particle sizes at higher temperatures. |

| Reaction Time (h) | 2 - 24 | Longer reaction times promote the completion of the transformation and can lead to more stable, crystalline phases. | Increased phase purity and crystallinity with longer times. |

| Ni:PO₄ Molar Ratio | 1:1 to 3:4 | A stoichiometric ratio of 3:2 is ideal. Excess phosphate can ensure complete conversion. | Phase purity is highly dependent on the molar ratio. Off-stoichiometric ratios can lead to mixed-phase products. |

Characterization of Materials

To confirm the successful transformation and to understand the properties of the synthesized materials, a suite of characterization techniques is essential.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the materials.

-

α-Ni(OH)₂: Shows characteristic broad peaks indicating a turbostratic structure.

-

β-Ni(OH)₂: If formed, will show sharper peaks corresponding to a more crystalline structure.

-

Ni₃(PO₄)₂: Will exhibit a distinct diffraction pattern corresponding to the crystalline structure of nickel phosphate. The absence of Ni(OH)₂ peaks confirms the completion of the transformation.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and microstructure. It is expected that the morphology of the nickel hydroxide precursor (e.g., nanosheets, nanospheres) may be partially or fully retained in the final nickel phosphate product, depending on the reaction conditions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states.

-

Ni 2p: The binding energy of the Ni 2p peaks will confirm the +2 oxidation state of nickel in both the hydroxide and phosphate forms.

-

O 1s: The O 1s spectrum can distinguish between hydroxide (OH⁻) groups and phosphate (PO₄³⁻) groups.

-

P 2p: The presence of a P 2p peak in the final product confirms the formation of nickel phosphate.

Applications in Drug Development and Research

While nickel-based nanoparticles are being explored for biomedical applications such as drug delivery and bio-imaging, the use of nickel phosphate in this context is still in its early stages.[1][2] The transformation of a well-understood material like nickel hydroxide into nickel phosphate opens up possibilities for creating novel nanostructures with tailored surface chemistry. The phosphate surface groups could be functionalized with targeting ligands or loaded with therapeutic agents. Further research is required to establish the biocompatibility and drug-release kinetics of nickel phosphate nanoparticles for such applications.

Conclusion

The phase transformation of nickel hydroxide to nickel phosphate via an anion exchange mechanism is a promising route for the synthesis of structured nickel phosphate materials. By carefully controlling reaction parameters such as pH, temperature, and reactant concentrations, it is possible to tailor the properties of the final product. This guide provides the fundamental knowledge and experimental framework for researchers to explore this transformation and its potential applications in materials science and the biomedical field.

References

An In-depth Technical Guide to the Basic Electrochemical Properties of Nickel Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel phosphate (B84403) and its hydrated forms, including nickel hydrogen phosphate, have garnered significant attention in the field of electrochemistry due to their promising applications in energy storage and catalysis. These materials are characterized by their rich redox activity, structural diversity, and cost-effectiveness. This technical guide provides a comprehensive overview of the fundamental electrochemical properties of this compound, with a particular focus on its application as an electrode material in supercapacitors and for the hydrogen evolution reaction (HER). The guide details synthesis protocols, electrochemical characterization techniques, and key performance metrics, offering valuable insights for researchers and professionals in materials science and related fields, including those in drug development exploring novel inorganic materials for biosensing applications.

Synthesis of this compound

The electrochemical performance of this compound is intrinsically linked to its morphology and crystallinity, which are controlled by the synthesis method. Hydrothermal and solvothermal methods are commonly employed for the synthesis of crystalline nickel phosphate hydrates.

Hydrothermal Synthesis of Nickel Phosphate Hydrate (Ni₃(PO₄)₂·8H₂O)

This method yields crystalline nickel phosphate hydrate, a representative compound for studying the electrochemical properties of this class of materials.

Materials:

-

Nickel(II) salt (e.g., nickel chloride, nickel nitrate)

-

Phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate, sodium phosphate dibasic)[1]

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of the nickel(II) salt and the phosphate source.

-

Mix the two solutions in a beaker under constant stirring to form a homogeneous precursor solution.

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (typically between 120°C and 180°C) for a designated period (e.g., 6-12 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours.

Structural and Morphological Characteristics

The crystal structure of nickel phosphate hydrates plays a crucial role in their electrochemical behavior. For instance, Ni₃(PO₄)₂·8H₂O crystallizes in the monoclinic system with the space group C2/m.[2][3] The structure is composed of a two-dimensional network of vertex-sharing NiO₆ octahedra and PO₄ tetrahedra, forming 8-ring and 4-ring channels.[2][3] This open framework structure is advantageous for ion diffusion and intercalation, which are essential for electrochemical energy storage.

The morphology of the synthesized material, which can be controlled by the synthesis parameters, also significantly impacts its electrochemical performance. Nanostructured morphologies such as nanosheets, nanorods, and microspheres provide a high surface area-to-volume ratio, leading to an increased number of active sites for electrochemical reactions.

Electrochemical Properties and Performance

The electrochemical properties of this compound are typically evaluated in a three-electrode system, comprising a working electrode (the this compound material), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE). The electrolyte is commonly an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH).

Supercapacitor Applications

In supercapacitors, this compound functions as a "battery-type" or pseudocapacitive electrode material, where charge storage is achieved through Faradaic redox reactions at the electrode surface.

The electrochemical reactions in an alkaline medium can be represented as: Ni₃(PO₄)₂ + OH⁻ ↔ Ni₃(PO₄)₂(OH) + e⁻

The performance of this compound-based supercapacitors is summarized in the following table.

| Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability | Reference |

| Amorphous NiHPO₄·3H₂O | Chemical Precipitation | - | 2191 | 0.5 | 112 | 501 | 101% after 500 cycles | |

| NiCo(HPO₄) | Solvothermal | 2 M KOH | 641 | 0.5 | - | - | - | [4] |

| Ultrathin Nickel Phosphate Nanosheets | Chemical Bath Deposition | 1 M KOH | 1177 | 0.0005 A/cm² | 38.2 | 3200 | 99% after 5000 cycles | [5] |

Hydrogen Evolution Reaction (HER)

Nickel phosphate-based materials have also shown promise as electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. The catalytic activity is attributed to the synergistic effect between the nickel and phosphate components, which can facilitate water dissociation and hydrogen adsorption.

The performance of porous nickel phosphate (p-NiPO/Ti) for HER in 1 M KOH is presented below.

| Parameter | Value |

| Overpotential at 10 mA/cm² (η₁₀) | 128 mV |

| Overpotential at 100 mA/cm² (η₁₀₀) | 242 mV |

| Tafel Slope | 79.2 mV/dec |

| Charge Transfer Resistance (Rct) | 5.26 Ω |

These values indicate favorable kinetics and efficient charge transfer for the HER.[6]

Experimental Protocols

Electrode Preparation

a) Slurry Preparation:

-

Prepare a slurry by mixing the active material (this compound), a conductive agent (e.g., acetylene (B1199291) black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10.

-

Add a few drops of a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture.

-

Grind the mixture in a mortar and pestle until a homogeneous slurry is formed.

b) Electrode Fabrication:

-

Clean a piece of nickel foam (or other current collector) by sonicating it in acetone, ethanol, and deionized water, and then dry it in an oven.[7]

-

Coat the prepared slurry onto the cleaned nickel foam.

-

Press the coated nickel foam at a pressure of approximately 10 MPa.

-

Dry the electrode in a vacuum oven at 80-120°C for 12 hours.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior and determine the specific capacitance of the electrode material.

Setup:

-

Electrochemical Workstation: Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode: Prepared this compound electrode.

-

Counter Electrode: Platinum wire or foil.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

-

Electrolyte: Typically 1 M to 6 M KOH solution.

Procedure:

-

Assemble the three-electrode cell with the prepared electrodes and electrolyte.

-

Set the potential window based on the stability of the material and the electrolyte. For nickel phosphates in KOH, a typical window is 0 to 0.6 V vs. Ag/AgCl.[8]

-

Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[9]

-

Record the resulting current vs. potential curves (voltammograms). The shape of the CV curves and the presence of redox peaks provide information about the charge storage mechanism.

Galvanostatic Charge-Discharge (GCD)

GCD measurements are used to determine the specific capacitance, energy density, power density, and cycling stability of the supercapacitor electrode.

Setup: Same as for Cyclic Voltammetry.

Procedure:

-

Set the potential window, which should be consistent with the CV measurements.

-

Apply a constant current for charging and discharging the electrode at various current densities (e.g., 0.5, 1, 2, 5, 10 A/g).[10]

-

Record the potential as a function of time during the charge and discharge processes.

-

The specific capacitance can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

Setup: Same as for CV and GCD, but the potentiostat must have a frequency response analyzer.

Procedure:

-

Set the DC potential to the open-circuit potential of the system.

-

Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[11][12]

-

Record the impedance data and plot it as a Nyquist plot (imaginary impedance vs. real impedance).

-

The Nyquist plot can be fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (related to ion diffusion).

Visualizations

Experimental Workflow

Electrochemical Reaction Mechanism in Alkaline Media

Relevance to Drug Development Professionals

While the primary applications of this compound are in energy storage and catalysis, the underlying principles of its synthesis and electrochemical characterization are relevant to drug development. The ability to create and analyze novel inorganic materials with specific surface properties is crucial for the development of advanced biosensors and drug delivery systems. Nickel phosphate-based materials have been explored for the electrochemical sensing of biologically relevant molecules like glucose and phosphate ions.[13][14][15] The protocols detailed in this guide for electrode fabrication and electrochemical analysis can be adapted for the development of novel sensing platforms for various analytes of interest in pharmaceutical research and diagnostics.

Conclusion

This compound and its related hydrated compounds are versatile materials with significant potential in electrochemical applications. Their performance as supercapacitor electrodes is marked by high specific capacitance and good cycling stability, while their catalytic activity for the hydrogen evolution reaction presents a promising avenue for clean energy production. This guide has provided a detailed overview of the synthesis, characterization, and electrochemical properties of this compound, along with practical experimental protocols. Further research into optimizing the material's structure and composition, as well as exploring its potential in other applications such as biosensing, will continue to expand the utility of this promising class of materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Utilization of Special Potential Scan Programs for Cyclic Voltammetric Development of Different Nickel Oxide-Hydroxide Species on Ni Based Electrodes [scirp.org]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. Electrochemical Impedance Spectroscopy (EIS) Basics | Pine Research Instrumentation [pineresearch.com]

- 13. Activated nickel platform for electrochemical sensing of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

The Influence of Precursors on Nickel Phosphate Morphology: A Core Analysis

An In-depth Technical Guide on the Role of Precursors in Nickel Hydrogen Phosphate (B84403) Morphology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role that precursors play in determining the morphology of nickel hydrogen phosphate and related nickel phosphate compounds. Understanding and controlling the morphology of these materials is paramount for a wide range of applications, including catalysis, energy storage, and potentially in drug delivery systems where particle size and shape can influence biocompatibility and efficacy. This document details the experimental protocols for key synthesis methodologies, presents quantitative data to illustrate the impact of precursor selection, and provides visualizations of the logical relationships between synthesis parameters and final product morphology.

The morphology of this compound is not coincidental; it is a direct consequence of the chemical precursors and the synthesis conditions employed. The choice of the nickel salt, the phosphate source, and the presence of additives or capping agents all exert significant control over the nucleation and growth processes, leading to a variety of structures, from simple nanoparticles to complex hierarchical architectures.

The Critical Role of the Phosphate Precursor

The nature of the phosphate precursor has a profound effect on the resulting morphology of nickel-based phosphates. Different phosphate salts can influence the pH of the reaction mixture and the rate of phosphate ion release, thereby directing the crystal growth in specific ways.

For instance, in the synthesis of NiFe (oxy)hydroxides, which often involve phosphate precursors, the choice between trisodium (B8492382) phosphate (Na₃PO₄), disodium (B8443419) hydrogen phosphate (Na₂HPO₄), and sodium dihydrogen phosphate (NaH₂PO₄) leads to diverse morphologies and, consequently, different activities in applications like the oxygen evolution reaction.

The Impact of the Nickel Precursor

The anion associated with the nickel precursor (e.g., sulfate (B86663), chloride, nitrate (B79036), acetate) can also influence the final morphology. These anions can interact differently with the nickel cations and the phosphate species in solution, affecting the complexation and precipitation kinetics. For example, in the electrodeposition of nickel oxide (NiO) thin films, a precursor to some nickel phosphate materials, using nickel sulfate has been shown to produce a honeycomb-like nanostructure, which offers a high surface area and enhanced capacitive behavior compared to the structures obtained from nickel nitrate or chloride precursors[1].

Concentration Effects of Precursors

The molar concentration of both the nickel and phosphate precursors is a key parameter for controlling the size and morphology of the resulting nickel phosphate. A study on the co-precipitation of Ni₃(PO₄)₂ nanoparticles demonstrated that varying the precursor concentrations leads to different particle sizes and electrochemical performance[2].

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of precursor choice and concentration on the properties of nickel phosphate and related materials.

Table 1: Effect of Nickel Precursor on NiO Thin Film Capacitance [1]

| Nickel Precursor | Morphology | Specific Capacitance (F/g at 5 mV/s) | Specific Energy (Wh/kg) | Specific Power (kW/kg) |

| Nickel Nitrate | - | 136 | 4.9 | 10.5 |

| Nickel Chloride | - | 214 | 9.67 | 13.9 |

| Nickel Sulphate | Honeycomb-like | 893 | 23.98 | 7.6 |

Table 2: Influence of Precursor Concentration on Co-precipitated Ni₃(PO₄)₂ Nanoparticles [2]

| Precursor Concentration (M) | Resulting Morphology | Specific Capacitance (F/g at 1 mV/s) |

| 0.1 | Nanorods | 624.38 |

| 0.2 | Nanorods | - |

| 0.3 | Nanorods | 1017.2 |

| 0.4 | Nanorods | - |

| 0.5 | Nanorods | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of nickel phosphate with controlled morphology.

Hydrothermal Synthesis of Nickel Phosphate Microplates

This protocol is adapted from studies demonstrating the synthesis of nickel phosphate hydrate (B1144303) microplates on a nickel foam substrate[3].

Materials:

-

Nickel foam (Ni foam)

-

Nickel chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium dihydrogen phosphate (NaH₂PO₂)

-

Deionized (DI) water

-

Hydrochloric acid (HCl)

Procedure:

-

Pre-treatment of Ni foam: Cut the Ni foam into desired dimensions (e.g., 1x2 cm). Clean it by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer, followed by sonication in DI water and ethanol for 15 minutes each. Dry the cleaned Ni foam in a vacuum oven at 60°C.

-

Preparation of precursor solution: Dissolve a specific molar amount of NiCl₂·6H₂O and NaH₂PO₂ in DI water. The molar ratio of Ni:P can be varied to study its effect on morphology.

-

Hydrothermal reaction: Place the pre-treated Ni foam and the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at a constant temperature (e.g., 120°C) for a specified duration (e.g., 2, 4, or 6 hours)[3].

-

Product recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Remove the Ni foam, rinse it several times with DI water and ethanol, and then dry it in a vacuum oven at 60°C overnight.

Co-precipitation of Nickel Phosphate Nanoparticles

This protocol is based on the synthesis of Ni₃(PO₄)₂ nanoparticles with varying precursor concentrations[2].

Materials:

-

Nickel chloride hexahydrate (NiCl₂·6H₂O)

-

Trisodium phosphate (Na₃PO₄)

-

Deionized (DI) water

Procedure:

-

Preparation of precursor solutions: Prepare aqueous solutions of NiCl₂·6H₂O and Na₃PO₄ at various molar concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, and 0.5 M)[2].

-

Precipitation: Add the NiCl₂·6H₂O solution dropwise to the Na₃PO₄ solution under constant stirring at room temperature. A precipitate will form immediately.

-

Aging: Continue stirring the mixture for a defined period (e.g., 2 hours) to allow for the aging of the precipitate.

-

Washing and collection: Collect the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with DI water and then with ethanol to remove any unreacted precursors and by-products.

-

Drying: Dry the final product in an oven at a suitable temperature (e.g., 80°C) for several hours to obtain the nickel phosphate nanoparticles.

Visualizing Synthesis Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow and relationships in the synthesis and morphological control of this compound.

References

A Technical Guide to the One-Step Synthesis of Porous Nickel Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-step synthesis of porous nickel hydrogen phosphate (B84403), a material of significant interest for a range of applications, including catalysis, energy storage, and potentially drug delivery systems. This document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols. Furthermore, it includes visual representations of experimental workflows to facilitate a deeper understanding of the synthesis processes.

Introduction

Porous nickel hydrogen phosphate and related nickel phosphide (B1233454) compounds are gaining prominence due to their unique structural and electronic properties. Their high surface area, tunable porosity, and abundant active sites make them highly effective in various chemical transformations.[1] The development of facile, one-step synthesis methods is crucial for their widespread adoption and scalable production. These methods, including hydrothermal, solvothermal, and calcination techniques, offer advantages in terms of simplicity, cost-effectiveness, and control over the final material properties.[2]

Synthesis Methodologies

Several one-step methods have been successfully employed for the synthesis of porous nickel phosphate and phosphide materials. The choice of method significantly influences the morphology, crystallinity, and porous structure of the resulting material.

2.1. Hydrothermal Synthesis

Hydrothermal synthesis is a widely used technique that involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method allows for the crystallization of materials that are insoluble at lower temperatures. For this compound, this approach can yield various nanostructures, including nanorods and nanotubes.[3][4]

A typical hydrothermal process involves the reaction of a nickel salt (e.g., nickel acetate) and a phosphorus source (e.g., red phosphorus) in deionized water, often with a surfactant or structure-directing agent.[2] The reaction mixture is heated in an autoclave at a specific temperature for a set duration, leading to the formation of the desired nickel phosphate product.

2.2. Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis utilizes a sealed vessel and elevated temperatures. However, it employs a non-aqueous solvent instead of water. The choice of solvent can influence the resulting particle size, shape, and crystallinity.[5][6] This method has been successfully used to produce nickel phosphide nanorods directly on a nickel foam substrate, creating an integrated electrode with high electrochemical performance.[7]

2.3. Calcination

Calcination involves the thermal treatment of a precursor material in a controlled atmosphere to induce a chemical or physical transformation. In the context of porous nickel phosphate, a one-step calcination method can be used to synthesize materials like nickel metaphosphate (Ni₂P₄O₁₂) from a mixture of a nickel source and a phosphorus source.[1] This method is particularly effective in creating porous structures by burning off organic components from the precursor mixture.

Experimental Protocols

This section provides detailed experimental protocols for the one-step synthesis of porous nickel phosphate and related materials, based on published research.

3.1. Hydrothermal Synthesis of Nickel Phosphide Nanowires [2]

-

Materials: Nickel acetate (B1210297), red phosphorus, hexadecyl trimethyl ammonium (B1175870) bromide (CTAB), deionized water.

-

Procedure:

-

Dissolve a specific molar ratio of nickel acetate and red phosphorus in deionized water in a Teflon-lined stainless-steel autoclave.

-

Add CTAB as a surfactant.

-

Seal the autoclave and heat it to a specified temperature (e.g., 180-220°C) for a designated period (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695), and dry it in a vacuum oven.

-

3.2. Solvothermal Synthesis of Integrated Ni₂P-Nanorods/Ni Electrodes [7]

-

Materials: Commercially available nickel foam, red phosphorus, ethanol.

-

Procedure:

-

Clean a piece of nickel foam by sonication in acetone, ethanol, and deionized water.

-

Place the cleaned nickel foam and a specific amount of red phosphorus in a Teflon-lined stainless-steel autoclave.

-

Add ethanol as the solvent.

-

Seal the autoclave and heat it to 200°C for 24 hours.

-

After cooling, retrieve the nickel foam, now coated with Ni₂P nanorods, and rinse it with ethanol and water.

-

Dry the integrated electrode in a vacuum oven.

-

3.3. One-Step Calcination for Porous Nickel Metaphosphate [1]

-

Materials: Nickel source (e.g., nickel nitrate), phosphorus source (e.g., n-octyl ammonium hypophosphite).

-

Procedure:

-

Mix the nickel and phosphorus sources in a specific molar ratio.

-